molecular formula C14H29NO2 B2839914 tert-Butyl 10-aminodecanoate CAS No. 2287340-50-3

tert-Butyl 10-aminodecanoate

Cat. No. B2839914
CAS RN: 2287340-50-3
M. Wt: 243.391
InChI Key: DLQZRHLBZJLSLC-UHFFFAOYSA-N
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Description

Tert-Butyl 10-aminodecanoate is a chemical compound with the molecular formula C14H29NO2 . It is a tert-butyl ester of 10-aminodecanoic acid .


Molecular Structure Analysis

The molecular structure of tert-Butyl 10-aminodecanoate consists of a decanoic acid chain with an amino group at the 10th carbon and a tert-butyl ester group .


Chemical Reactions Analysis

The tert-butyl group in chemistry is known for its unique reactivity pattern . It is used in various chemical transformations due to its high efficiency and excellent compatibility with wet methods .


Physical And Chemical Properties Analysis

Tert-Butyl 10-aminodecanoate has a boiling point of 312.3±15.0 °C and a density of 0.912±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.67±0.10 .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-butanesulfinyl imines, closely related to tert-butyl 10-aminodecanoate, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology has enabled the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. The process involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, facilitating the addition of various nucleophiles, and employing the tert-butanesulfinyl group as a powerful chiral directing group. This approach has proven to be highly effective for synthesizing structurally diverse amines with significant potential in pharmaceuticals and fine chemicals (Ellman, Owens, & Tang, 2002).

NMR Tagging for High-Molecular-Weight Systems

O-tert-butyltyrosine, another compound similar to tert-butyl 10-aminodecanoate, showcases the application of the tert-butyl group as an NMR tag in high-molecular-weight systems. This feature facilitates the observation of solvent-exposed tert-butyl groups in one-dimensional (1)H NMR spectra without isotope labeling, offering a novel approach for studying protein structures and interactions in solution. This methodology enables quantitative measurements of ligand binding affinities with submicromolar precision, illustrating the tert-butyl group's utility in biochemistry and molecular biology research (Chen et al., 2015).

Development of Antimalarial Agents

The tert-butyl group has been explored in the development of novel antimalarial agents, such as N-tert-butyl isoquine (GSK369796). This molecule was designed based on comprehensive chemical and pharmacological criteria, showing promising activity against Plasmodium falciparum in vitro and in vivo. The research underscores the tert-butyl group's role in medicinal chemistry, highlighting its potential to contribute to the development of affordable and effective treatments for malaria (O’Neill et al., 2009).

Synthesis of Functionalized Amino Acid Derivatives

Research on functionalized amino acid derivatives, including those related to tert-butyl 10-aminodecanoate, demonstrates the compound's potential in designing new anticancer agents. The synthesis and evaluation of a series of these derivatives have revealed compounds with significant cytotoxicity against human cancer cell lines, offering insights into the development of novel therapeutics (Kumar et al., 2009).

Terahertz Spectroscopy and Imaging

Although not directly related to tert-butyl 10-aminodecanoate, the application of terahertz (THz) spectroscopy and imaging in biomedical research is noteworthy. This technology, characterized by its noninvasive and nonionizing properties, has been used to study a wide range of biomolecules, including amino acids. THz spectroscopy's ability to provide unprecedented sensing capabilities illustrates the broader context of scientific research applications where related compounds and techniques can be utilized for innovative biomedical explorations (Yang et al., 2016).

properties

IUPAC Name

tert-butyl 10-aminodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZRHLBZJLSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 10-aminodecanoate

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